5-Chloro-7-fluoroquinoline can be classified under the broader category of fluorinated quinolines. These compounds are often synthesized for their enhanced pharmacological profiles compared to their non-fluorinated counterparts. The presence of chlorine and fluorine atoms in the structure contributes to the compound's unique chemical properties and biological activities.
The synthesis of 5-chloro-7-fluoroquinoline can be achieved through various methods, with several studies highlighting efficient synthetic routes. One prominent method involves the Vilsmeier-Haack reaction, where chlorinated derivatives are synthesized from quinoline precursors. This reaction typically utilizes phosphorus oxychloride and dimethylformamide as reagents to introduce halogen substituents onto the quinoline ring structure .
Another approach includes palladium-catalyzed reactions, which allow for the introduction of functional groups under mild conditions. These methods often result in high yields and purity of the desired product . The technical details of these syntheses usually involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products.
5-Chloro-7-fluoroquinoline has a molecular formula of and a molecular weight of approximately 188.59 g/mol. Its structure features a quinoline ring system with a chlorine atom at the 5-position and a fluorine atom at the 7-position. The arrangement of these substituents is crucial for its biological activity.
The compound's 3D structure can be visualized using molecular modeling software, which assists in understanding its spatial configuration and potential interactions with biological targets.
5-Chloro-7-fluoroquinoline participates in various chemical reactions that enhance its utility in medicinal chemistry. Key reactions include:
The mechanism of action for 5-chloro-7-fluoroquinoline primarily revolves around its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, 5-chloro-7-fluoroquinoline disrupts bacterial cell division, leading to bactericidal effects.
In silico studies have shown that compounds similar to 5-chloro-7-fluoroquinoline exhibit strong binding affinities to these targets, indicating their potential effectiveness as antibacterial agents .
5-Chloro-7-fluoroquinoline exhibits several notable physical properties:
Chemical properties include reactivity towards nucleophiles due to the presence of halogen substituents, which can facilitate further derivatization for enhanced biological activity .
5-Chloro-7-fluoroquinoline has significant applications in medicinal chemistry:
The molecular scaffold of 5-chloro-7-fluoroquinoline consists of a fused bicyclic system featuring a benzene ring condensed with a pyridine moiety. This quinoline nucleus provides a planar, aromatic framework that facilitates intercalation into biological targets through π-π stacking interactions. The systematic numbering convention assigns position 1 to the pyridine nitrogen, with carbon atoms sequentially labeled around the fused rings. Critical to its bioactivity profile are the strategic halogen substitutions at C5 and C7, which introduce steric and electronic perturbations to the core structure [9].
Table 1: Atomic Positioning and Properties in 5-Chloro-7-fluoroquinoline
Position | Substituent | Bond Angle Variance | Electronic Effects | Steric Considerations |
---|---|---|---|---|
5 | Chlorine | 120.5° ± 0.3° | -I effect, moderate σ withdrawal | Van der Waals radius: 175 pm |
7 | Fluorine | 119.8° ± 0.2° | Strong -I effect, high σ withdrawal | Van der Waals radius: 147 pm |
N1 | Unsubstituted | 117.3° ± 0.4° | Hydrogen bond acceptor capability | Accessible for solvation |
8 | Hydrogen | 120.0° ± 0.1° | Electron donation via hyperconjugation | Minimal steric hindrance |
The C5 chlorine occupies a para position relative to the heterocyclic nitrogen (N1), inducing localized electron deficiency that enhances electrophilic character. Meanwhile, the C7 fluorine resides ortho to N1, creating a dipole moment that increases molecular polarity. This 1,3-disubstitution pattern generates an asymmetric electronic distribution across the bicyclic system, which may facilitate differential binding to bacterial enzymes compared to symmetrically halogenated analogues. The small atomic radius of fluorine minimizes torsional strain despite its ortho positioning, while chlorine's larger bulk at C5 provides targeted steric interference against resistance mutations [8] [10].
Halogen incorporation in quinolone derivatives follows rigorously optimized principles to maximize target engagement and bioavailability. The 7-fluoro substitution serves as a bioisosteric enhancement that mimics the natural conformation of enzyme substrates while increasing membrane permeability. Fluorine's high electronegativity (χ = 3.98) creates a dipole moment that stabilizes binding pocket interactions through electrostatic complementarity with bacterial gyrase residues. This positioning specifically enhances intercalation into the quinolone resistance-determining region (QRDR) of DNA gyrase through halogen bonding with Ala-68 and Gly-72 residues [3] [8].
The 5-chloro substituent operates through distinct mechanisms:
Synergistically, the 5-chloro/7-fluoro pattern creates a push-pull electronic system that delocalizes electron density across the quinoline ring. Quantum mechanical modeling reveals a 27% reduction in LUMO energy compared to mono-halogenated counterparts, facilitating charge-transfer interactions with bacterial nucleic acids. This dual halogenation represents an advanced development beyond early quinolones like nalidixic acid (non-fluorinated) and ciprofloxacin (mono-fluorinated), specifically engineered to overcome prevalent resistance mechanisms [8] [10].
The structural evolution of therapeutic fluoroquinolones demonstrates progressive halogen optimization across four generations, with 5-chloro-7-fluoroquinoline representing an experimental pattern deviating from clinical norms. Each generation exhibits characteristic halogenation strategies that redefine antibacterial spectra and potency thresholds.
Table 2: Generational Halogenation Patterns and Impact on Bioactivity
Generation | Exemplar Agents | Halogenation Pattern | Primary Target Spectrum | Innovation Rationale |
---|---|---|---|---|
First | Nalidixic acid | C6-unsubstituted | Gram-negative enterobacteria | Founding quinolone scaffold |
Second | Ciprofloxacin | C6-fluoro | Expanded Gram-negative including Pseudomonas | Fluorine-enhanced gyrase affinity & cellular uptake |
Third | Levofloxacin | C6-fluoro, C8-methoxy | Improved Gram-positive coverage | Methoxy reduces phototoxicity; dual targeting |
Fourth | Moxifloxacin | C6-fluoro, C8-difluoromethoxy | Anaerobic bacteria inclusion | Enhanced DNA binding kinetics & resistance evasion |
Experimental | 5-Chloro-7-fluoroquinoline | C5-chloro, C7-fluoro | Theoretical pan-bacterial spectrum | Orthogonal mutation resistance mitigation |
Unlike clinical fluoroquinolones that prioritize C6 fluorination (e.g., ciprofloxacin, moxifloxacin), 5-chloro-7-fluoroquinoline relocates fluorine to C7. This unconventional positioning may exploit a distinct binding geometry in type II topoisomerases, potentially circumventing cross-resistance to C6-fluorinated drugs. The C5 chlorine mirrors strategic substitutions in advanced compounds like clinafloxacin (C8-chloro), which demonstrated enhanced activity against quinolone-resistant staphylococci before withdrawal due to phototoxicity concerns. However, 5-chloro-7-fluoroquinoline's meta-chloro configuration avoids the photolytic instability associated with ortho-positioned halogens [1] [5].
Structurally, 5-chloro-7-fluoroquinoline shares closest analogy with besifloxacin (C7-chloro) and delafloxacin (C7-chloro with trifluoromethyl), though both retain conventional C6-fluorine. Its halogen pattern exhibits three key differential attributes:
This configuration represents a strategic departure from incremental generational improvements, instead employing orthogonal halogen positioning to address evolutionary limitations in existing quinolone architectures. Its bioactivity profile remains primarily theoretical due to its research compound status, but molecular docking predicts 4.2-fold higher binding energy to mutant topoisomerase IV (parC S80F) compared to ciprofloxacin [6] [10].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3